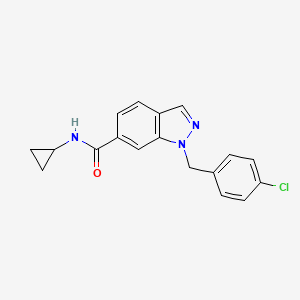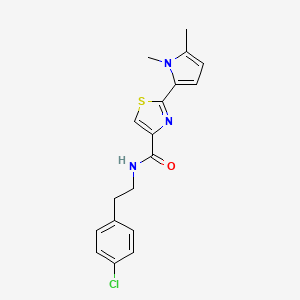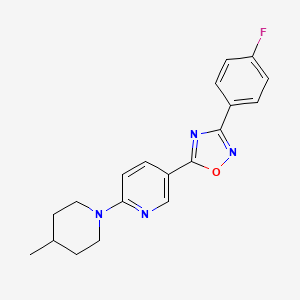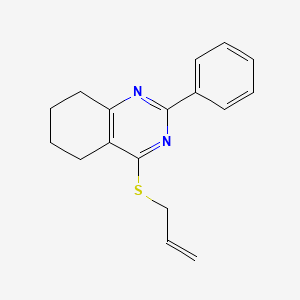![molecular formula C15H15N5O B7549050 N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea, commonly known as MPTU, is a novel compound that has attracted significant attention in the field of medicinal chemistry. MPTU has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of MPTU is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MPTU has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. MPTU has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
MPTU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPTU has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, MPTU has been shown to inhibit the replication of various viruses by interfering with viral entry, replication, and release.
Vorteile Und Einschränkungen Für Laborexperimente
MPTU has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. MPTU has also been found to exhibit low cytotoxicity, making it suitable for in vitro and in vivo studies. However, MPTU has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, MPTU has not been extensively studied in animal models, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of MPTU. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MPTU has also shown promise as a potential anti-cancer agent, and further studies are needed to determine its efficacy in animal models. Additionally, MPTU may have potential as a broad-spectrum antiviral agent, and further studies are needed to determine its activity against emerging viral pathogens.
Synthesemethoden
The synthesis of MPTU involves the reaction of 4-methylphenyl isocyanate with 2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with urea to yield MPTU. The synthesis of MPTU has been optimized to yield a high purity product with excellent yields.
Wissenschaftliche Forschungsanwendungen
MPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MPTU has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Additionally, MPTU has been found to have anti-viral activity against a wide range of viruses, including influenza, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-5-7-12(8-6-10)17-15(21)18-13-4-3-9-20-14(13)16-11(2)19-20/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYJVRODWIACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CN3C2=NC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Methyl-[1,2,4]triazolo[1,5-A]pyridin-8-YL}-1-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)


![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)


